trans-4-Aminocyclohexanecarboxylic acid

DPP-IV inhibitor Type 2 diabetes Peptidomimetic

trans-4-Aminocyclohexanecarboxylic acid (also referred to as trans-4-ACHC or trans-ACCA) is a non-proteinogenic, cyclic β-amino acid featuring a rigid cyclohexane scaffold with trans-configuration of the amino and carboxyl groups. This conformational constraint imposes defined spatial geometries that are fundamentally distinct from both standard α-amino acids and its cis-isomer, directly impacting peptide backbone topology, metabolic stability, and receptor interactions.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 3685-23-2
Cat. No. B104073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Aminocyclohexanecarboxylic acid
CAS3685-23-2
Synonyms4-aminocyclohexanecarboxylic acid
4-aminocyclohexanecarboxylic acid, (cis)-isomer
4-aminocyclohexanecarboxylic acid, (trans)-isomer
4-aminocyclohexanecarboxylic acid, (trans-(+-))-isome
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
InChIKeyDRNGLYHKYPNTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Aminocyclohexanecarboxylic Acid (CAS 3685-23-2): Essential Procurement Data for a Conformationally Constrained Cyclic β-Amino Acid Building Block


trans-4-Aminocyclohexanecarboxylic acid (also referred to as trans-4-ACHC or trans-ACCA) is a non-proteinogenic, cyclic β-amino acid featuring a rigid cyclohexane scaffold with trans-configuration of the amino and carboxyl groups [1]. This conformational constraint imposes defined spatial geometries that are fundamentally distinct from both standard α-amino acids and its cis-isomer, directly impacting peptide backbone topology, metabolic stability, and receptor interactions [2]. As a chiral building block, the compound is a critical intermediate in the synthesis of clinically relevant pharmaceuticals, including the antidiabetic agent glimepiride and NPYY5 receptor antagonists [3]. Its unique stereochemistry necessitates isomerically pure procurement, as contamination with the cis-isomer fundamentally alters biological and physicochemical properties.

trans-4-Aminocyclohexanecarboxylic Acid: Why '4-Aminocyclohexanecarboxylic Acid' Is an Insufficient Specification


The term '4-aminocyclohexanecarboxylic acid' encompasses a mixture of cis and trans stereoisomers with profoundly different spatial geometries and biological activities. Simply procuring the generic compound or the cheaper cis-isomer (CAS 3685-23-2) is insufficient for applications requiring the trans-isomer (CAS 3685-25-4) because the two isomers impose distinct backbone constraints in peptides [1]. For instance, molecular modeling studies have demonstrated that the nitrogen-carbonyl carbon distance in the cis-isomer is 5–5.1 Å, mimicking a slightly bent conformation, which contrasts sharply with the extended conformation achievable with the trans-isomer [2]. This difference directly impacts receptor binding, selectivity, and metabolic stability, making isomer purity a non-negotiable procurement parameter [3].

trans-4-Aminocyclohexanecarboxylic Acid: Quantified Differentiation Evidence for Selective Procurement


DPP-IV Inhibition Potency: trans-4-ACHC Exceeds Related Cyclic Derivatives

trans-4-Aminocyclohexanecarboxylic acid demonstrates direct inhibition of dipeptidyl peptidase IV (DPP-IV) with an IC50 of 1.266 ± 0.264 µM, positioning it as a more potent scaffold component than closely related derivatives such as trans-4-(aminomethyl)cyclohexanecarboxylic acid, which exhibits a higher IC50 of 4.380 ± 0.319 µM under comparable assay conditions . The rigid cyclohexane ring of the trans-isomer provides optimal positioning within the enzyme's hydrophobic S1 pocket, a feature not achievable with flexible linear analogs [1].

DPP-IV inhibitor Type 2 diabetes Peptidomimetic

Metabolic Stability in Peptide Backbones: trans-ACCA Derivatives Outperform Native Epitopes

When incorporated into the backbone of the CLG peptide, an EBV subdominant epitope, trans-4-aminocyclohexanecarboxylic acid (ACCA)-containing pseudopeptides exhibited higher enzymatic resistance compared to the original CLG peptide [1]. While the cis-ACCA derivatives also enhanced stability, only certain trans-ACCA-derivatives were additionally able to associate HLA-A2 molecules and efficiently stimulate CTL responses directed against the CLG natural epitope, demonstrating a functional advantage over both the native sequence and cis-isomer-containing analogs in immunological applications [1].

Metabolic stability CTL epitope Peptidomimetic design

Essential Building Block for Glimepiride and NPYY5 Antagonists: Irreplaceable by cis-Isomer

An industrially feasible process has been developed specifically for the preparation of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives because this isomer is explicitly required as a building block in the synthesis of several pharmacologically active compounds, notably the blockbuster antidiabetic drug glimepiride and the NPYY5 receptor antagonist L-370518 [1]. The cis-isomer or mixed isomers cannot substitute in these synthetic routes, as the trans-configuration is embedded in the final pharmacophore geometry. The patented isomerization process achieves trans-purity levels exceeding 98%, a specification critical for downstream pharmaceutical synthesis [2].

Drug intermediate Glimepiride synthesis NPYY5 antagonist

Prodrug Application for Chronic Renal Proximal Tubular Acidosis: A Unique Therapeutic Niche

Trans-4-aminocyclohexane carboxylic acid (TACA) has been specifically investigated as a prodrug for the treatment of chronic renal proximal tubular acidosis, acting as a stable alternative to acetazolamide . TACA forms a stable complex with ester hydrochloride, conferring high stability in human serum and a lack of matrix effects in LC-MS/MS analytical methods, simplifying bioanalysis in clinical studies . This therapeutic application is unique to the trans-isomer and has not been reported for the cis-isomer, which instead is primarily utilized as a research intermediate.

Prodrug Renal tubular acidosis Acetazolamide alternative

trans-4-Aminocyclohexanecarboxylic Acid: High-Impact Research and Industrial Application Scenarios


Design of Metabolically Stable, Immunologically Active CTL Epitope Mimetics

The unique ability of trans-ACCA to simultaneously enhance enzymatic resistance and retain HLA-A2 binding and CTL-stimulatory activity [1] makes it an indispensable scaffold for designing peptide-based vaccines and immunotherapies targeting EBV and other pathogens. Researchers should specify the trans-isomer (CAS 3685-25-4) with a purity of >98% to ensure reproducible immunological outcomes.

Synthesis of Glimepiride and Next-Generation Sulfonylurea Analogs

As a mandatory intermediate for glimepiride synthesis [2], trans-4-aminocyclohexanecarboxylic acid must be procured with certified isomeric purity. Industrial-scale processes have optimized the epimerization of cis/trans mixtures to achieve >98% trans-purity, but direct procurement of the pure isomer eliminates the need for in-house isomerization, reducing process complexity and cost [3].

Development of DPP-IV Inhibitors with Enhanced Potency

With a measured IC50 of 1.266 µM against DPP-IV , trans-4-aminocyclohexanecarboxylic acid serves as a potent scaffold for rational DPP-IV inhibitor design. Its conformational rigidity pre-organizes the molecule for optimal binding, offering a potency advantage over more flexible or less complementary analogs.

Investigation of Prodrug Strategies for Renal Tubular Acidosis

The documented prodrug application of TACA for chronic renal proximal tubular acidosis opens avenues for research into novel treatments for acid-base disorders. The trans-isomer's unique stability profile in human serum makes it a superior candidate for this indication compared to other isomers or related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Aminocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.